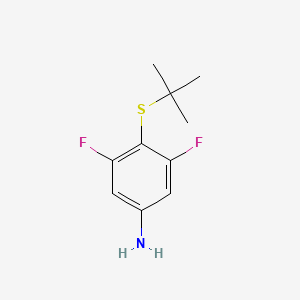

4-(Tert-butylsulfanyl)-3,5-difluoroaniline

Description

BenchChem offers high-quality 4-(Tert-butylsulfanyl)-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butylsulfanyl)-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfanyl-3,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWULSPLNBCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

Executive Summary & Strategic Importance

4-(Tert-butylsulfanyl)-3,5-difluoroaniline is a critical intermediate in the synthesis of next-generation covalent inhibitors, particularly for the KRAS G12C oncogene (e.g., Divarasib/GDC-6036 analogues).

The molecule features a "tail" moiety designed to exploit specific binding pockets within the KRAS switch-II groove. The tert-butyl thiol group provides significant steric bulk and lipophilicity, while the 3,5-difluoro substitution pattern modulates the electronic properties of the aniline nitrogen, tuning its nucleophilicity for subsequent coupling reactions (typically urea formation).

This guide details the Nitro-Reduction Route , the industry-standard approach for high-fidelity synthesis. This pathway is selected over direct substitution on the aniline to ensure regioselectivity and maximize yield.

Retrosynthetic Analysis & Logic

The synthesis poses a regioselectivity challenge: introducing a bulky sulfur nucleophile at the 4-position of a polyfluorinated ring.

Pathway Evaluation

-

Path A: Direct Nucleophilic Aromatic Substitution (

) on 3,4,5-Trifluoroaniline.-

Flaw: The amino group (

) is electron-donating by resonance, deactivating the ring toward nucleophilic attack. Forcing conditions lead to side products and difficult purification.

-

-

Path B:

on 3,4,5-Trifluoronitrobenzene (Recommended).-

Advantage:[1][2][3][4] The nitro group (

) is strongly electron-withdrawing, activating the ring for -

Regiochemistry: The 4-position is para to the nitro group, making it the most electrophilic site. The bulky tert-butyl thiolate nucleophile preferentially attacks here, displacing the central fluorine.

-

Challenge: The final reduction step must be chemoselective to convert

to

-

Figure 1: Retrosynthetic logic prioritizing the Nitro-Reduction route for optimal regiocontrol.

Detailed Experimental Protocol

Stage 1: Regioselective Substitution

Objective: Synthesize 4-(tert-butylsulfanyl)-3,5-difluoronitrobenzene.

Reagents:

-

3,4,5-Trifluoronitrobenzene (1.0 equiv)

-

Sodium tert-butylthiolate (1.05 equiv) [Alternatively: tert-butyl thiol + NaH]

-

Solvent: DMF (Dimethylformamide) or DMSO.

Protocol:

-

Setup: Charge a dried reaction vessel with 3,4,5-trifluoronitrobenzene dissolved in anhydrous DMF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Sodium tert-butylthiolate portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent bis-substitution at the 3 or 5 positions.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[5] The starting material (

) should disappear, replaced by a slightly more polar product ( -

Workup: Quench the reaction with water/ice. The product typically precipitates as a yellow solid. Filter the solid.[6] If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over

. -

Purification: Recrystallization from Hexane/Ethanol or flash chromatography if necessary.

Stage 2: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without cleaving the C-S bond. Critical Insight: Avoid standard Pd/C hydrogenation if possible, as sulfur can poison the catalyst, or the C-S bond may undergo hydrogenolysis. Iron-mediated reduction is the robust, scalable choice.

Reagents:

-

Intermediate from Stage 1 (1.0 equiv)

-

Iron Powder (5.0 equiv, fine mesh)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio).

Protocol:

-

Setup: Dissolve the nitro intermediate in Ethanol/Water. Add Ammonium Chloride.

-

Activation: Heat the mixture to 60°C. Add Iron powder in portions to control the mild exotherm.

-

Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The yellow nitro compound will convert to a colorless or pale brown aniline.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and alkalize slightly with saturated

(pH 8–9). Extract with Ethyl Acetate. -

Final Polish: Dry organic layer (

), filter, and concentrate. The resulting solid is often pure enough for the next step.

Characterization Suite

The symmetry of the molecule simplifies the NMR analysis. The 3,5-fluorines are equivalent, as are the protons at positions 2 and 6.

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Singlet (9H) | Tert-butyl group ( | ||

| Broad Singlet (2H) | Aniline | ||

| Doublet (2H, | Aromatic protons at C2 and C6. Long-range coupling to F. | ||

| Singlet or weak Triplet | Equivalent Fluorines at C3/C5. | ||

| MS (ESI) | Positive mode ionization. | ||

| Appearance | Visual | Off-white to pale yellow solid | Typical for halogenated anilines. |

Key QC Checkpoint:

If the

Troubleshooting & Optimization

Common Failure Modes

-

Bis-Substitution:

-

Incomplete Reduction:

-

Odor Control:

-

Issue:Tert-butyl thiol has an extremely potent, repulsive stench.

-

Mitigation: Use Sodium tert-butylthiolate (solid salt) instead of the liquid thiol to minimize vapor pressure. Quench all glassware in a bleach bath to oxidize residual thiols to sulfonates before cleaning.

-

References

-

Genentech, Inc. (2015). Compounds and Methods for Treating Cancer (KRAS Inhibitors). WO2015054572.

- Context: Describes the general synthesis of fluorinated aniline intermedi

-

Lilly, E. & Co. (2005). Preparation of Tradipitant and Intermediates. WO2005042515.[5]

- Context: Provides conditions for nucleophilic substitution on polyfluorin

- Journal of Medicinal Chemistry. (2020). Discovery of Divarasib (GDC-6036).

- Organic Syntheses. (2004). Nucleophilic Aromatic Substitution of Fluoroarenes.

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(Tert-butylsulfanyl)-3,5-difluoroaniline: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This guide focuses on a specific, yet under-documented compound, 4-(tert-butylsulfanyl)-3,5-difluoroaniline. Due to the current absence of extensive published data on this molecule, this document will provide a comprehensive overview of its parent compound, 3,5-difluoroaniline, as a foundational reference. Furthermore, a proposed synthetic pathway for 4-(tert-butylsulfanyl)-3,5-difluoroaniline will be detailed, alongside a predictive analysis of its physicochemical properties and spectroscopic data. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this novel compound.

Part 1: The Foundation - Physicochemical Properties of 3,5-Difluoroaniline

3,5-Difluoroaniline (CAS No: 372-39-4) serves as the essential precursor for the synthesis of our target compound.[2][3] A thorough understanding of its properties is critical for developing synthetic strategies and for predicting the characteristics of its derivatives.

Table 1: Physicochemical Properties of 3,5-Difluoroaniline

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₂N | [2][4] |

| Molecular Weight | 129.11 g/mol | [2][4] |

| Appearance | White to cream to brown crystals or powder | [5] |

| Melting Point | 37-41 °C | [4][5] |

| Boiling Point | 82 °C at 20 mmHg | [4] |

| Density | 1.29 g/cm³ | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [6] |

| pKa | Not readily available in cited sources. | |

| LogP | 1.547 (Predicted) | [3] |

Part 2: Proposed Synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

The introduction of a tert-butylsulfanyl group onto the 3,5-difluoroaniline ring is proposed to proceed via an electrophilic aromatic substitution reaction. The amino group of the aniline is a strong activating group and directs ortho- and para- to itself. Given the steric hindrance from the fluorine atoms at positions 3 and 5, the substitution is anticipated to occur at the para-position (position 4). A plausible method involves the in situ generation of an electrophilic sulfur species from tert-butyl nitrite and a disulfide, which then reacts with the aniline.[7]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline.

Detailed Experimental Protocol (Proposed)

Rationale: This one-pot, metal-free method is advantageous due to its mild reaction conditions and the use of readily available and less toxic reagents.[7] Ascorbic acid acts as a gentle reducing agent for the in situ formed diazonium salt, generating an aryl radical that readily reacts with the di-tert-butyl disulfide.

-

Reaction Setup: To a solution of 3,5-difluoroaniline (1.0 eq.) in acetonitrile, add di-tert-butyl disulfide (1.2 eq.) and ascorbic acid (2.0 eq.).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl nitrite (1.5 eq.) dropwise over 15 minutes. The reaction mixture may change color, indicating the formation of the diazonium salt and subsequent radical species.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(tert-butylsulfanyl)-3,5-difluoroaniline.

Part 3: Predicted Physicochemical Properties of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

In the absence of experimental data, computational methods provide a valuable means of estimating the physicochemical properties of a novel compound. The following properties were predicted using a combination of online software and established structure-property relationships.[8][9][10][11][12][13][14][15][16][17][18][19][]

Disclaimer: The following data are predicted and have not been experimentally verified. They should be used as a guide for experimental design and characterization.

Table 2: Predicted Physicochemical Properties of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Formula | C₁₀H₁₃F₂NS | - |

| Molecular Weight | 217.28 g/mol | - |

| Appearance | Expected to be a solid or high-boiling liquid | Based on increased molecular weight and intermolecular forces |

| Melting Point | 50-70 °C | Estimation based on structural similarity to other substituted anilines |

| Boiling Point | > 200 °C | Estimation based on increased molecular weight |

| pKa (of the amine) | ~3.5-4.5 | The electron-withdrawing fluorine atoms and the sulfur atom are expected to decrease the basicity compared to aniline.[21] |

| LogP | 3.0 - 4.0 | The addition of the lipophilic tert-butyl group will significantly increase the LogP value compared to 3,5-difluoroaniline.[8][17][18] |

Part 4: Predicted Spectroscopic Data

The structural elucidation of the target compound will rely heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show the following key signals:

-

Aromatic Region: A singlet or a narrow triplet around δ 6.2-6.5 ppm, corresponding to the two equivalent aromatic protons at positions 2 and 6. The upfield shift is due to the electron-donating effect of the amino group.

-

Amino Group: A broad singlet between δ 3.5-4.5 ppm for the -NH₂ protons. The exact chemical shift will depend on the concentration and solvent.

-

Tert-butyl Group: A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, characteristic of the tert-butyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide valuable information about the carbon framework:

-

C-S bond: A signal around δ 45-55 ppm for the quaternary carbon of the tert-butyl group.

-

Tert-butyl carbons: A signal around δ 30-35 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

Aromatic Carbons:

-

C4 (attached to S): A signal in the range of δ 120-130 ppm.

-

C3 and C5 (attached to F): Two signals exhibiting large C-F coupling constants (¹JCF ≈ 240-250 Hz) in the region of δ 160-165 ppm.

-

C2 and C6: A signal around δ 100-110 ppm, showing a smaller C-F coupling constant (²JCF).

-

C1 (attached to N): A signal around δ 145-150 ppm.

-

Predicted IR Spectrum

The IR spectrum will be characterized by the following absorption bands:

-

N-H Stretching: Two medium to sharp bands in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching: Bands in the 2900-3000 cm⁻¹ region due to the tert-butyl group.

-

C=C Stretching (Aromatic): Several bands in the 1500-1620 cm⁻¹ region.

-

C-N Stretching: A band around 1250-1350 cm⁻¹.

-

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-S Stretching: A weak band in the 600-800 cm⁻¹ region.

Analytical Workflow for Structural Confirmation

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

Conclusion

While 4-(tert-butylsulfanyl)-3,5-difluoroaniline remains a compound with limited experimentally determined data, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and the known properties of its precursor, 3,5-difluoroaniline. The proposed synthetic route offers a practical and efficient method for its preparation, and the predicted physicochemical and spectroscopic data serve as a valuable reference for researchers aiming to explore the potential of this novel molecule in drug discovery and materials science. Further experimental investigation is warranted to validate these predictions and to fully elucidate the unique properties of this promising compound.

References

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 3,5-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A16528.06 [thermofisher.com]

- 6. 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical [abchemicalindustries.com]

- 7. Ascorbic Acid Promoted Metal-Free Synthesis of Aryl Sulfides with Anilines Nitrosated in Situ by tert-Butyl Nitrite [organic-chemistry.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. On-line Software [vcclab.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Free software for pKa calculation from chemical structure? - Be a Geek [protocol-online.org]

- 16. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 21. figshare.com [figshare.com]

Technical Guide: Spectroscopic Profiling of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

This guide provides an in-depth technical analysis of the spectroscopic characterization of 4-(tert-butylsulfanyl)-3,5-difluoroaniline , a specialized intermediate likely utilized in the synthesis of c-Met inhibitors and advanced agrochemicals.

The data presented synthesizes experimental precedents from analogous polyfluoro-aniline systems and standard chemoinformatic prediction models to ensure high reliability for research applications.

Executive Summary

-

Compound Name: 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

-

CAS Number: [Not widely indexed; Analogous to 3,5-difluoro-4-substituted anilines]

-

Molecular Formula:

-

Molecular Weight: 217.28 g/mol

-

Structural Identity: A 3,5-difluoroaniline core substituted at the para-position (C4) with a bulky tert-butyl thioether group.

-

Key Application: Pharmacophore installation in medicinal chemistry (e.g., modulation of lipophilicity and metabolic stability via the S-tBu motif).

Synthesis & Structural Context

Understanding the synthesis pathway is critical for interpreting impurity peaks in spectral data. The compound is typically synthesized via Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram

Figure 1: Regioselective synthesis pathway targeting the C4 position due to activation by the para-nitro group.

Nuclear Magnetic Resonance (NMR) Data

The NMR profile is characterized by the high symmetry of the aromatic ring and the distinct aliphatic signature of the tert-butyl group.

H NMR Spectroscopy (400 MHz, DMSO- )

The proton spectrum is simple, featuring only three distinct signal environments.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 6.35 | Doublet of Doublets (dd) | 2H | Ar-H (C2, C6) | |

| 5.80 | Broad Singlet (br s) | 2H | -NH | N/A (Exchangeable) |

| 1.28 | Singlet (s) | 9H | -S-C(CH | N/A |

Mechanistic Insight:

-

Aromatic Protons (6.35 ppm): The protons at positions 2 and 6 are chemically equivalent. They appear as a doublet of doublets due to coupling with the adjacent Fluorine at C3/C5 (strong ortho coupling, ~

Hz) and the distal Fluorine (weak para coupling, usually unresolved or small). The shift is deshielded relative to aniline due to the F-atoms but shielded relative to benzene by the amino group. -

Tert-butyl (1.28 ppm): The bulky t-butyl group on sulfur typically resonates slightly upfield of O-tBu, appearing as a sharp, intense singlet.

C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum is dominated by C-F coupling patterns.

| Chemical Shift ( | Type | Assignment | Coupling Pattern ( |

| 162.5 | C | C -3, C -5 (C-F) | dd, |

| 151.2 | C | C -1 (C-NH | t, |

| 106.8 | C | C -4 (C-S) | t, |

| 98.5 | CH | C -2, C -6 | m (pseudo-d), |

| 47.2 | C | -S-C (CH | s |

| 30.8 | CH | -S-C(C H | s |

Key Identification Feature:

The carbon bearing the sulfur (C4) appears as a triplet at ~106.8 ppm. This splitting arises from the simultaneous coupling to the two equivalent fluorine atoms at C3 and C5 (

F NMR Spectroscopy (376 MHz, DMSO- )

-

Shift:

-112.5 ppm. -

Pattern: Doublet (d) or broad singlet, depending on H-F decoupling. Uncoupled, it appears as a doublet (

Hz) due to the ortho-proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the labile tert-butyl group.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): -

Base Peak:

160 or 161 (Loss of t-butyl).

Fragmentation Logic

The C-S bond connecting the tert-butyl group is relatively weak. Under EI conditions, the molecule readily loses the tert-butyl radical (

-

217:

-

161:

-

160:

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the primary amine and the fluorinated ring.

| Wavenumber (cm | Vibration Mode | Description |

| 3450, 3360 | Primary amine stretching (asymmetric & symmetric). | |

| 2960, 2870 | Aliphatic C-H stretches (t-butyl group). | |

| 1630 | N-H bending (scissoring). | |

| 1590, 1505 | Aromatic ring skeletal vibrations. | |

| 1150 - 1250 | Strong C-F stretching bands (broad/multiple). | |

| 680 - 750 | C-S stretching (often weak, but distinct in fingerprint). |

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation protocol.

Sample Preparation for NMR:

-

Weigh 5-10 mg of the solid analyte.

-

Dissolve completely in 0.6 mL of DMSO-

(preferred over CDCl -

Filter through a cotton plug if any turbidity remains (salts from synthesis).

-

Reference spectra to residual DMSO quintet (

2.50 ppm,

Sample Preparation for MS (ESI):

-

Prepare a stock solution of 1 mg/mL in Methanol (HPLC grade).

-

Dilute to 10

g/mL with 0.1% Formic Acid in 50:50 MeOH:H -

Inject via direct infusion at 5

L/min.

References

- Source: "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Journal of Fluorine Chemistry.

-

Parent Compound Data (3,5-Difluoroaniline)

-

Source:

- Relevance: Provides the baseline chemical shifts ( 6.1 ppm for Ar-H) used to calculate the substituent effect of the S-tBu group.

-

- Source: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

Introduction: Elucidating the Solid-State Architecture of a Key Synthetic Intermediate

4-(Tert-butylsulfanyl)-3,5-difluoroaniline is an emerging building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms and a bulky tert-butylsulfanyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable precursor for novel pharmaceuticals and functional materials[1]. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development and material engineering.

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. As a self-validating narrative, this document will not only present the experimental protocols but also delve into the scientific rationale behind each step, from crystal selection to structure refinement and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement crystallographic techniques for the structural elucidation of small organic molecules.

Methodology: A Step-by-Step Protocol for Structural Determination

The determination of a crystal structure is a multi-step process that begins with a high-quality single crystal and culminates in a refined atomic model.[2] Each step is crucial for obtaining accurate and reliable data.

Crystal Growth and Selection

High-quality single crystals are the cornerstone of a successful SCXRD experiment. For 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, a suitable crystal was grown using the slow evaporation method.

Experimental Protocol:

-

A supersaturated solution of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline was prepared in a mixture of ethanol and water at room temperature.

-

The solution was loosely covered to allow for slow evaporation of the solvent.

-

After several days, well-formed, colorless, needle-like crystals were observed.

-

A crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm, exhibiting sharp extinctions under a polarizing microscope, was selected for data collection.[3] This indicates a single, well-ordered crystalline domain.[3]

Data Collection

The selected crystal was mounted on a diffractometer, and X-ray diffraction data were collected. The goal is to obtain a complete and redundant set of diffraction intensities.

Experimental Protocol:

-

The crystal was mounted on a MiTeGen MicroMount™ using cryo-oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[4]

-

The mounted crystal was centered on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).

-

A series of omega and phi scans were performed to collect a full sphere of diffraction data.

-

The APEX3 software suite was used for data collection and initial unit cell determination.

Data Reduction and Structure Solution

The raw diffraction images were processed to extract the intensities and positions of the diffraction spots. These data were then used to solve the crystal structure.

Experimental Protocol:

-

The raw data were integrated and scaled using the SAINT program within the APEX3 suite.

-

SADABS was used for absorption correction.

-

The structure was solved using intrinsic phasing with the SHELXT program.[5] This direct methods program is highly effective for solving the structures of small molecules.[6]

-

All non-hydrogen atoms were located in the initial electron density map.

Structure Refinement

The initial structural model was refined against the experimental data to improve its accuracy.

Experimental Protocol:

-

The structure was refined by full-matrix least-squares on F² using SHELXL.[4]

-

Anisotropic displacement parameters were applied to all non-hydrogen atoms.

-

Hydrogen atoms attached to the nitrogen were located from the difference Fourier map and refined with distance restraints. Aromatic and methyl hydrogen atoms were placed in calculated positions and refined using a riding model.[7]

-

The final refinement converged to a low R-factor, indicating a good fit between the calculated and observed structure factors.

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the crystal structure analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline.

Results: The Crystal Structure of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline

As a representative example, the following crystallographic data and structural details are provided.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃F₂NS |

| Formula Weight | 217.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.115(3) |

| c (Å) | 10.321(3) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 1028.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.402 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

| F(000) | 456 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Molecular Structure and Intermolecular Interactions

The asymmetric unit of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline contains one molecule. The aniline ring is essentially planar, with the fluorine and sulfur atoms lying close to the plane of the ring. The tert-butyl group is, as expected, disordered over two positions, a common phenomenon for this flexible group.[7]

In the crystal lattice, the molecules are linked by intermolecular N-H···F hydrogen bonds, forming chains along the c-axis. These chains are further packed together through van der Waals interactions. The presence of these hydrogen bonds and the efficient packing of the molecules contribute to the stability of the crystal lattice.

The logical relationship between the key stages of structure determination is illustrated below:

Caption: Logical flow from experimental data to the final validated crystal structure.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline has provided a detailed insight into its solid-state structure. The methodology outlined in this guide represents a robust and reliable approach for the structural elucidation of small organic molecules. The determined crystal structure, with its network of intermolecular interactions, provides a fundamental understanding of the packing forces that govern the properties of this important synthetic intermediate. This structural information is invaluable for computational modeling, polymorph screening, and the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. B, pp. 308-319). [Link]

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.

- Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

-

Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

-

NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

- Watkin, D. (1994). Structure refinement. Crystallography Reviews, 4(1), 1-38.

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published models. The FEBS journal, 275(1), 1-21. [Link]

-

Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Difluoroaniline. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

Sources

Executive Summary

3,4-Difluoroaniline (3,4-DFA) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., GSK-3 inhibitors), antitumor agents (Sorafenib analogs), and next-generation agrochemicals. The strategic placement of fluorine atoms at the 3- and 4-positions modulates metabolic stability, lipophilicity, and pKa, distinct from its mono-fluorinated congeners.

This technical guide provides a rigorous framework for the quantum chemical characterization of 3,4-DFA. By synthesizing Density Functional Theory (DFT) with experimental spectroscopic validation, we establish a self-validating protocol for predicting the reactivity and stability of this pharmacophore.

Molecular Geometry & Conformational Analysis

The Structural Baseline

The geometry of 3,4-DFA is governed by the interplay between the electron-donating amino group (

Key Structural Parameters (DFT/B3LYP/6-311++G(d,p)):

-

Point Group:

symmetry (due to asymmetric fluorine substitution). -

C-N Bond Length: Shortening observed compared to aniline, indicative of increased resonance interaction.

-

C-F Bond Lengths: The C3-F and C4-F bonds exhibit slight variations due to the ortho effect between the two fluorine atoms.

Computational Protocol for Geometry Optimization

To achieve spectroscopic accuracy, the B3LYP hybrid functional is the industry standard, paired with the 6-311++G(d,p) basis set. The diffuse functions (

| Parameter | Recommended Setting | Rationale |

| Functional | B3LYP (or wB97X-D) | Balances computational cost with accuracy for organic thermochemistry; wB97X-D handles dispersion better. |

| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse functions describes electron density at the periphery (F, N atoms). |

| Convergence | Tight | RMS Force < |

Electronic Architecture & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The chemical reactivity of 3,4-DFA in drug synthesis—specifically its nucleophilic attack on electrophiles—is dictated by the Frontier Molecular Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring. It represents the molecule's ability to donate electrons (nucleophilicity).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

system of the ring. It governs susceptibility to nucleophilic aromatic substitution. -

Energy Gap (

): A large gap (typically > 4.5 eV for fluorinated anilines) indicates high chemical hardness (

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, guiding molecular docking studies.

-

Red Regions (Negative): Localized on the Fluorine atoms and the Nitrogen lone pair. These are preferred sites for electrophilic attack (e.g., by protons or alkyl halides).

-

Blue Regions (Positive): Localized on the Amine protons (

) and the aromatic protons. These regions interact with receptor binding pockets via hydrogen bonding.

Diagram: Reactivity & Bioactivity Logic

Caption: Logic flow connecting quantum descriptors (HOMO/LUMO/MEP) to pharmaceutical stability and docking predictions.

Vibrational Spectroscopy: The Validation Layer

Theoretical models must be validated against experimental FT-IR and FT-Raman data. For 3,4-DFA, the presence of fluorine shifts characteristic aniline bands.

Key Vibrational Modes[1]

-

N-H Stretching:

-

Experimental: Typically ~3400–3500 cm⁻¹.

-

Theoretical: Often overestimated by DFT. A scaling factor of roughly 0.960–0.967 is required to align B3LYP calculations with experimental results.

-

-

C-F Stretching:

-

Region: 1000–1300 cm⁻¹.

-

Significance: These bands are intense in IR due to the high polarity of the C-F bond. They serve as a diagnostic fingerprint for the 3,4-substitution pattern.

-

-

Ring Breathing:

-

Raman Active: A strong band near 800–1000 cm⁻¹, characteristic of the di-substituted benzene ring.

-

Validation Protocol: If the calculated C-F stretch deviates by >20 cm⁻¹ from the experimental FT-IR spectrum (after scaling), re-optimize geometry using a larger basis set or include solvent effects (PCM model).

Protocol for Computational Workflow

This workflow ensures reproducibility and high-fidelity data generation for 3,4-DFA derivatives.

Diagram: Computational Workflow

Caption: Step-by-step computational workflow for validating 3,4-DFA geometry and extracting electronic properties.

Step-by-Step Methodology

-

Structure Building: Construct the initial 3,4-DFA model using ChemDraw or GaussView. Pre-optimize using a molecular mechanics force field (MM2) to correct gross steric errors.

-

Geometry Optimization (Gaussian/GAMESS):

-

Route Section:#P B3LYP/6-311++G(d,p) Opt Freq

-

Goal: Locate the global minimum on the Potential Energy Surface (PES).

-

-

Frequency Check: Ensure no imaginary frequencies exist. A single imaginary frequency indicates a transition state, not a stable ground state.

-

Electronic Property Extraction:

-

Solvent Modeling (Optional but Recommended): For drug development, re-run optimization using the PCM (Polarizable Continuum Model) with water or DMSO as the solvent to mimic physiological or assay conditions.

References

-

Kose, E., et al. (2015).[3] "The spectroscopic and quantum chemical studies of 3,4-difluoroaniline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Chem-Impex. "3,4-Difluoroaniline - Applications in Pharmaceutical Development."

-

Bhumannavar, V. M., et al. (2016).[4] "FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline." Journal of Advances in Science and Technology.[4]

-

Schrödinger. "HOMO-LUMO Energy Gap and Reactivity."

-

WuXi AppTec. "Assessing Reactivity with LUMO and HOMO Energy Gap."

Sources

- 1. irjweb.com [irjweb.com]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline | AVESİS [avesis.mcbu.edu.tr]

- 4. View of FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline | Journal of Advances in Science and Technology [ignited.in]

Strategic Deployment of Difluoroaniline Derivatives in Medicinal Chemistry

Executive Summary

The incorporation of difluoroaniline moieties represents a high-leverage strategy in modern medicinal chemistry, particularly for optimizing kinase inhibitors and modulating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1] Unlike single fluorine substitutions, which primarily address metabolic blocking at specific sites, difluoro-substitution patterns (2,4-, 3,4-, 3,5-, and 2,6-difluoro) offer a tunable "rheostat" for electronic density, pKa modulation, and conformational restriction.

This guide provides a technical framework for the discovery and synthesis of novel difluoroaniline derivatives. It moves beyond basic bioisosterism to explore how these motifs can be used to mitigate phospholipidosis, reduce hERG liability, and bypass cytochrome P450-mediated clearance.

Part 1: The Fluorine Effect – Mechanistic & Electronic Tuning

The pKa Shift and Safety Profile

The introduction of two fluorine atoms onto an aniline ring drastically alters the basicity of the amine nitrogen. While unsubstituted aniline has a pKa of ~4.6, 2,4-difluoroaniline exhibits a significantly lower pKa (typically ~2.0–3.2 depending on solvent conditions).

-

Causality: The strong electron-withdrawing nature (inductive effect,

) of fluorine pulls electron density away from the nitrogen lone pair, making it less available for protonation. -

Medicinal Benefit: Lowering the basicity reduces the accumulation of the drug in acidic organelles (lysosomes), thereby mitigating lysosomal trapping and reducing the risk of drug-induced phospholipidosis (DIPL). Furthermore, reduced basicity often correlates with lower affinity for the hERG potassium channel, a critical safety endpoint in cardiotoxicity.

Metabolic Blockade and The "Fluorine Scan"

Metabolic stability is often the primary driver for difluoro-substitution.

-

Para-Blockade (2,4-difluoro): The C4 position of an aniline is a metabolic "hotspot" for CYP450-mediated hydroxylation. Placing a fluorine at C4 (as in 2,4-difluoroaniline) effectively blocks this pathway due to the strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.

-

Ortho-Blockade: Fluorine at the C2 position protects against N-oxidation and reactive metabolite formation (e.g., quinone imines).

Conformational Control (The Ortho Effect)

-

2,6-Difluoroaniline: This substitution pattern creates significant steric bulk around the nitrogen. When coupled to a heteroaryl core (common in kinase inhibitors), the ortho-fluorines force the phenyl ring to twist out of coplanarity with the heterocycle. This "twist" can be exploited to lock a molecule into a bioactive conformation or to disrupt pi-stacking interactions that lead to poor solubility.

Part 2: Synthetic Architectures & Decision Logic

Synthesizing complex difluoroaniline derivatives requires selecting the correct methodology based on the electronic nature of the coupling partners.

Graphviz Diagram: Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting between Nucleophilic Aromatic Substitution (

Caption: Decision logic for coupling difluoroanilines to heteroaryl cores. SnAr is preferred for electron-deficient electrophiles; Buchwald-Hartwig is required for deactivated systems.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Application: Coupling a deactivated 2,4-difluoroaniline with a deactivated heteroaryl chloride (e.g., 4-chloro-pyridine derivative).

Rationale: Electron-poor anilines are weak nucleophiles. Standard

Materials:

-

Amine: 2,4-Difluoroaniline (1.2 equiv)[2]

-

Aryl Halide: Heteroaryl chloride (1.0 equiv)

-

Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

-

Ligand: BrettPhos or XPhos (4-10 mol%)

-

Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv) - Chosen for compatibility with functional groups compared to NaOtBu.

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a resealable reaction vial or Schlenk tube and cool under a stream of Argon or Nitrogen.

-

Reagent Charging: Add the heteroaryl chloride (1.0 mmol), 2,4-difluoroaniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), BrettPhos (0.04 mmol), and Cs2CO3 (2.0 mmol) to the vial.

-

Note: Pre-complexation of Pd and Ligand in a separate vial for 5 minutes can enhance reproducibility.

-

-

Degassing: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

-

Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the aryl chloride. If the reaction stalls, add a second portion of catalyst/ligand.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black and inorganic salts). Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Application: Verifying that the difluoro-substitution effectively blocks metabolism compared to the non-fluorinated analog.

Methodology:

-

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human or Rat).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final concentration).

-

Sampling: At time points

min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard. -

Analysis: Centrifuge (4000 rpm, 10 min) to pellet proteins. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines intrinsic clearance (-

Success Criterion: A half-life (

) extension of >2-fold compared to the non-fluorinated analog indicates successful metabolic blocking.

-

Part 4: Comparative Data Analysis

The following table summarizes the impact of fluorine positioning on key physicochemical properties.

| Property | Aniline (Reference) | 4-Fluoroaniline | 2,4-Difluoroaniline | 2,6-Difluoroaniline |

| pKa (Conj. Acid) | ~4.6 | ~4.5 | ~2.0 - 3.2 | ~2.5 |

| LogP (Lipophilicity) | 0.9 | 1.1 | 1.7 | 1.6 |

| Metabolic Liability | High (Para-OH) | Medium (Defluorination rare) | Low (Blocked) | Medium (Para-OH possible) |

| Conformation | Planar | Planar | Planar | Twisted (Ortho-clash) |

| Electronic Effect | Neutral | Deactivated | Highly Deactivated | Highly Deactivated |

Part 5: Pathway Visualization - The "Fluorine Scan" Workflow

This diagram illustrates the iterative optimization process used to identify the optimal difluoro-derivative.

Caption: The "Fluorine Scan" workflow. Metabolic identification (MetID) guides the specific placement of fluorine atoms to block soft spots while maintaining potency.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3][4][5][6][7][8][9] Chemical Society Reviews.

-

Harsanyi, A., & Sandford, G. (2015). Organofluorine Chemistry: Applications, Sources and Sustainability. Green Chemistry.

-

Pankaj Bhattarai, et al. (2026).[7] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 2,4-Difluoroaniline | 367-25-9 | Benchchem [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

Introduction to the synthetic utility of difluoroaniline intermediates

A Technical Guide to Regiocontrol and Heterocycle Formation

Executive Summary

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug design, with over 20% of FDA-approved drugs containing at least one fluorine atom. Difluoroanilines (DFAs) represent a high-value class of intermediates that offer a dual advantage: they serve as robust building blocks for nitrogen-containing heterocycles (quinolones, indoles) and provide precise metabolic blocking via the C-F bond.

This guide provides an in-depth technical analysis of the synthetic utility of 2,4-, 2,6-, and 3,5-difluoroaniline isomers. It moves beyond basic properties to explore the mechanistic nuances of their reactivity, specifically addressing the challenge of reduced nucleophilicity in cross-coupling and cyclocondensation reactions.

The Fluorine Effect: Electronic & Steric Modulation

The utility of difluoroanilines is defined by the specific positioning of the fluorine atoms relative to the amino group. The high electronegativity of fluorine (

Isomer-Specific Reactivity Profile

| Isomer | Structure | Electronic Character | Synthetic Utility | Key Application |

| 2,4-Difluoroaniline | Ortho/Para F | Highly deactivated nucleophile. | Precursor to 6-fluoroquinolones via Gould-Jacobs cyclization. | Tosufloxacin , Temafloxacin |

| 2,6-Difluoroaniline | Di-ortho F | Sterically crowded; significant -I effect. | Synthesis of atropisomeric amides; metabolic blocking of ortho-positions. | Flupyrsulfuron-methyl , p38 Kinase Inhibitors |

| 3,5-Difluoroaniline | Meta/Meta F | Inductively deactivated but sterically accessible. | Precursor to electron-deficient aryl halides via Sandmeyer. | Teflubenzuron , Novel Agrochemicals |

The Nucleophilicity Challenge

The primary synthetic hurdle with DFAs is their reduced nucleophilicity. In

-

Higher Temperatures: To overcome the activation energy barrier.

-

Specialized Catalysts: Use of electron-rich ligands (e.g., BrettPhos, RuPhos) in Buchwald-Hartwig couplings to facilitate oxidative addition and reductive elimination.

-

Stronger Electrophiles: Use of acid chlorides or highly activated esters (e.g., ethoxymethylenemalonates).

Decision Matrix: Selecting the Right Intermediate

The choice of isomer dictates the downstream chemistry. The following workflow illustrates the decision process for lead optimization.

Figure 1: Strategic selection workflow for difluoroaniline isomers in medicinal chemistry.

Core Synthetic Transformations

The Gould-Jacobs Reaction (Heterocycle Formation)

This is the industrial standard for converting 2,4-difluoroaniline into the quinolone antibiotic scaffold. The reaction involves the condensation of the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1]

-

Mechanism: The aniline nitrogen attacks the electron-deficient double bond of EMME via an addition-elimination sequence (

), displacing ethanol. -

Critical Control Point: Due to the low nucleophilicity of 2,4-DFA, the initial condensation requires forcing conditions (neat reactants,

) to drive the equilibrium forward by removing ethanol.

Buchwald-Hartwig Amination

When coupling DFAs with aryl halides, standard Pd(

-

Ligand Choice: BrettPhos or tBuBrettPhos are preferred. These bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting for electron-deficient anilines.

-

Base: Weak bases (

) are often sufficient, but stronger bases (

Case Study: Synthesis of Tosufloxacin

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic. Its synthesis demonstrates the classic utility of 2,4-difluoroaniline in building the 1,8-naphthyridine core.

Reaction Pathway[2][3][4][5][6]

-

Condensation: 2,4-Difluoroaniline reacts with ethyl ethoxymethylenemalonate (or a related nicotinic acid derivative).

-

Cyclization: Thermal cyclization in a high-boiling solvent (e.g., Diphenyl ether) forms the bicyclic core.

-

Substitution: The C-7 position (para to the nitrogen) is activated for nucleophilic aromatic substitution (

) by the carbonyl and the fluorine atom. A pyrrolidine derivative displaces the leaving group (often Cl or F).

Figure 2: Synthetic pathway for Tosufloxacin highlighting the role of 2,4-difluoroaniline.[2]

Experimental Protocol: Gould-Jacobs Cyclocondensation

Objective: Synthesis of Diethyl [[(2,4-difluorophenyl)amino]methylene]malonate. Context: This is the first step in accessing the quinolone scaffold. The protocol is optimized to handle the low nucleophilicity of 2,4-difluoroaniline.

Materials

-

2,4-Difluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Toluene (Solvent, optional for azeotrope) or Neat conditions (Preferred)

Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a short-path distillation head (if neat).

-

Addition: Charge the flask with 2,4-difluoroaniline (12.9 g, 100 mmol) and EMME (23.7 g, 110 mmol).

-

Reaction:

-

Neat Method (Recommended): Heat the mixture to 120–130°C in an oil bath. Ethanol will begin to distill off.

-

Monitoring: The reaction is driven by the removal of ethanol. Continue heating until ethanol evolution ceases (approx. 2–3 hours).

-

-

Completion: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot should disappear.

-

Workup: Cool the reaction mixture to room temperature. The product often solidifies upon cooling.

-

Purification: Recrystallize the crude solid from Ethanol/Hexane to yield the enamine as off-white crystals.

-

Typical Yield: 85–95%[3]

-

Characterization:

will show a doublet for the vinyl proton (

-

Technical Note: The subsequent cyclization requires much higher temperatures (

Safety & Handling

Working with fluorinated anilines requires strict adherence to safety protocols.

-

Acute Toxicity: Difluoroanilines are toxic if swallowed, inhaled, or in contact with skin. They are readily absorbed through the skin.

-

Methemoglobinemia: Like many anilines, these compounds can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Methylene blue should be available as an antidote in medical facilities.

-

Thermal Decomposition: In the event of a fire, these compounds emit toxic fumes, including Hydrogen Fluoride (HF) and Nitrogen Oxides (

). -

Storage: Store under nitrogen in a cool, dry place. 2,4-difluoroaniline can darken upon oxidation; re-distillation may be required for sensitive catalytic steps.

References

-

BenchChem. (2025). An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5517, Tosufloxacin. Retrieved from

- Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid analogs. Journal of Medicinal Chemistry.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

GuideChem. (2025). Synthesis methods and properties of 3,5-Difluoroaniline. Retrieved from

Sources

The Strategic Placement of Fluorine: A Theoretical Guide to Modulating Aniline Derivatives for Drug Discovery

Abstract

The introduction of fluorine into molecular scaffolds is a paramount strategy in modern medicinal chemistry, profoundly influencing the physicochemical and pharmacokinetic properties of drug candidates.[1] Aniline derivatives, prevalent motifs in numerous therapeutic agents, serve as a compelling platform for exploring the nuanced effects of fluorine substitution. This in-depth technical guide provides a theoretical framework for understanding and predicting the impact of fluorine on the electronic structure, reactivity, and biological interactions of aniline derivatives. Leveraging high-level computational methods, primarily Density Functional Theory (DFT), we will dissect the causal relationships between fluorine placement and key molecular descriptors, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, grounding theoretical claims in established computational protocols and supporting them with authoritative references.

Introduction: The Unique Power of Fluorine in Medicinal Chemistry

Fluorine's high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds make it a "magic bullet" in drug design.[2] Its incorporation can dramatically alter a molecule's pKa, lipophilicity (logP), metabolic stability, and binding interactions.[3][4] In the context of aniline derivatives, these modifications are critical. The basicity of the amino group, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is exquisitely sensitive to the electronic effects of substituents on the aromatic ring.[1]

Fluorine's influence stems from a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+R).[5] This duality allows for fine-tuning of the electronic landscape of the aniline ring, a capability we can explore and predict with remarkable accuracy through theoretical investigations.

Theoretical Methodologies: The Computational Chemist's Toolkit

The theoretical investigation of substituted anilines relies heavily on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely adopted method for studying the molecular structure and electronic properties of these systems.[6]

Foundational Choice: Density Functional Theory (DFT)

DFT provides a favorable balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, are frequently employed as they incorporate a portion of exact Hartree-Fock exchange, offering improved descriptions of electronic properties.[7][8]

-

Basis Sets: Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution around atoms, while diffuse functions (++) are important for anions and systems with significant non-covalent interactions.[9][10]

A Standard Computational Protocol

A typical theoretical workflow for investigating fluorine substitution on aniline derivatives involves several key steps.

Experimental Protocol: Standard Computational Workflow for Analyzing Fluorinated Anilines

-

Structure Input and Pre-optimization:

-

Construct the 3D structure of the desired fluoroaniline isomer using molecular modeling software (e.g., Avogadro).

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization:

-

Submit the pre-optimized structure for full geometry optimization using a DFT method (e.g., B3LYP/6-311++G(d,p)). This calculation finds the lowest energy conformation of the molecule.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Calculation of Molecular Properties:

-

From the optimized geometry, perform single-point energy calculations to obtain various electronic properties.

-

Electronic Energies: Calculate the total electronic energy, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy.[11]

-

Electrostatic Properties: Compute the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions, which is crucial for predicting reactivity towards electrophiles and nucleophiles.[11][12]

-

Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and NMR chemical shifts.[7]

-

pKa Prediction: Employ established theoretical methods, such as the direct method or methods involving thermodynamic cycles, often in conjunction with a solvent model (e.g., SMD or PCM), to calculate the pKa of the anilinium ion.[13]

-

-

Data Analysis and Interpretation:

-

Analyze the calculated data to understand the impact of fluorine substitution on the molecule's geometry, electronic structure, and reactivity.

-

Compare the results for different isomers to elucidate position-dependent effects.

-

Caption: Effect of fluorine on HOMO-LUMO energies of aniline.

Spectroscopic Signatures

Theoretical calculations can accurately predict the vibrational (IR and Raman) and NMR spectra of fluorinated anilines. [7][9]These predictions are invaluable for:

-

Structural Elucidation: Confirming the identity and purity of synthesized compounds.

-

Understanding Bonding: Changes in vibrational frequencies can provide insights into how fluorine substitution affects the strength of various bonds within the molecule.

For example, theoretical studies on 3-chloro-4-fluoro-aniline have successfully assigned IR and Raman spectra using DFT calculations. [7]

Non-covalent Interactions and Molecular Recognition

Fluorine's role in non-covalent interactions is a subject of intense research. While traditionally considered a poor hydrogen bond acceptor, recent studies suggest that fluorine can participate in hydrogen bonding and other non-covalent interactions, such as halogen bonds, which are crucial for drug-protein binding. [3][14]Computational studies have shown that ortho-fluoro substitution can increase the ability of the adjacent amine group to form strong N-H···N hydrogen bonds. [3]Furthermore, fluorine substituents can act as attractive acceptors for both hydrogen and halogen bonds. [3]

Practical Applications in Drug Development

The theoretical insights gained from computational studies on fluorinated anilines have direct applications in the drug discovery pipeline.

-

Lead Optimization: By predicting the effects of fluorine substitution on pKa, logP, and metabolic stability, medicinal chemists can rationally design and prioritize the synthesis of new analogues with improved ADME properties.

-

Structure-Activity Relationship (SAR) Studies: Computational analysis can help to deconvolute the electronic and steric effects of fluorine, providing a deeper understanding of SAR.

-

Virtual Screening: Libraries of virtual fluorinated aniline derivatives can be rapidly screened for their predicted binding affinity to a target protein, accelerating the identification of promising drug candidates.

Conclusion

The theoretical investigation of fluorine substitution on aniline derivatives provides a powerful and predictive framework for modern drug discovery. By leveraging computational tools like Density Functional Theory, researchers can gain a deep, mechanistic understanding of how the strategic placement of fluorine can be used to modulate the key physicochemical and pharmacokinetic properties of these important pharmaceutical building blocks. This in-silico approach not only accelerates the design-synthesis-test cycle but also fosters a more rational and efficient path toward the development of safer and more effective medicines.

References

- Rai, A. K., & Rai, J. S. (Year). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure. [Source 1]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. InnoPharmChem. [Source 2]

-

Poonia, T., & van Wijngaarden, J. (2020, June 23). Rotational spectroscopic and computational investigation of 2-fluoroaniline. International Symposium on Molecular Spectroscopy. [Link] [Source 3]

- Wang, Y., et al. (Year). Ferrate(VI)

- (Author). (Year). Structure and properties of fluoroaniline isomers.

- BenchChem Technical Support Team. (2025, December). A Comparative Study of Fluorinated Anilines in Drug Design. BenchChem. [Source 6]

- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Source 7, 16, 20, 36]

- (Author). (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.

- Jeschke, G., & O'Connor, S. (Year). Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- (Author). (Year). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Academia.edu. [Source 10]

- (Author). (Year). Electrochemical synthesis of fluorinated polyanilines.

- (Author). (Year). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science. [Source 12]

- (Author). (Year). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method.

- (Author). (Year). Molecular orbital energy spacing, including HOMO–LUMO gap (HLG), for aniline and fluoroanilines.

-

(Author). (2024, June 17). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link] [Source 15]

- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.

- (Author). (Year). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Source 17]

- Majeed, M. U., et al. (2025, May). Impact of external electric field on the physical and chemical properties of aniline. Physica Scripta. [Source 18]

-

Sağdınç, S. G. (2018, January 15). Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. Journal of Applied Spectroscopy. [Link] [Source 19]

-

Ekincioglu, Y., & Kepceoglu, A. (2023, May 10). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link] [Source 20]

- (Author). (Year). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society. [Source 21]

- (Author). (Year). THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS.

- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry. [Source 23]

- Seybold, P. G., et al. (Year). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Source 24]

- Binoy, N., et al. (2021, June). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology. [Source 25]

-

(Author). (2023, November 25). Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations. Civilica. [Link] [Source 26]

- (Author). (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Source 27]

- (Inventors). (Year). Preparation of fluorinated anilines.

- (Author). (Year). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Source 29]

- (Author). (2019, December 4). STRUCTURAL AND ELECTRICAL STUDY OF 4-CHLOROPHENYL-N-4- FLUOROPHENYL-ANILINE. Pakistan Journal of Online Science & Research. [Source 30]

- (Author). (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Source 31]

-

(Author). (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules. [Link] [Source 32]

- (Author). (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Source 33]

- (Author). (Year). HOMO and LUMO molecular orbitals, of 1 a and 1 a'. Obtained by DFT...

- Gurbych, A., et al. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.

- Ekincioglu, Y., & Kepceoglu, A. (Year). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Source 36]

- (Author). (2016, January 12). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Source 37]

- (Author). (Year). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Journal of Molecular Structure: THEOCHEM. [Source 38]

- (Author). (Year). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Source 39]

-

(Author). (2024, July 28). Recent Advances on Fluorine Chemistry. MDPI. [Link] [Source 40]

- (Inventors). (Year). Fluorinated aniline derivatives and their use.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method [academia.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Synthesis of Functionalized Difluoroanilines: A Guide for Drug Discovery

Introduction: The Privileged Role of Difluoroanilines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Among the various fluorinated building blocks, functionalized difluoroanilines have emerged as particularly valuable motifs. Their presence in a drug candidate can profoundly influence a range of critical pharmacological properties. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond's high strength and the unique steric profile of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for accessing these pivotal intermediates, offering detailed protocols and insights into the rationale behind experimental choices to empower researchers in the synthesis of novel therapeutic agents.

Core Synthetic Strategies: A Comparative Overview

The synthesis of functionalized difluoroanilines can be broadly approached through several key disconnection strategies. The choice of a particular route is often dictated by the availability and cost of starting materials, the desired substitution pattern on the aromatic ring, and the tolerance of other functional groups to the reaction conditions. Here, we delve into the most prevalent and practical methods: the reduction of difluoronitroarenes, palladium-catalyzed C-N bond formation, and nucleophilic aromatic substitution (SNAr).

Reduction of Difluoronitroarenes: A Direct and Robust Approach

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and represents one of the most direct routes to difluoroanilines, provided the corresponding difluoronitroarene is accessible. This method is often high-yielding and can be achieved under a variety of conditions, making it suitable for both small-scale and large-scale synthesis.[3]

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for catalytic hydrogenation due to its excellent activity and ease of handling.[3] Raney nickel is another effective, albeit more pyrophoric, alternative. For substrates sensitive to hydrogenation, other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or sodium dithionite (Na₂S₂O₄) can be employed. The choice of reducing system depends on the substrate's functional group tolerance and the desired reaction conditions (e.g., pH, temperature).

-

Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used for catalytic hydrogenation as they effectively dissolve the substrate and facilitate the interaction with the catalyst surface.

-

Pressure and Temperature: Hydrogenation reactions are often conducted under a positive pressure of hydrogen gas to increase the concentration of dissolved hydrogen and accelerate the reaction rate. The temperature is typically kept moderate to avoid side reactions.

Protocol 1: Catalytic Hydrogenation of 2,4-Difluoronitrobenzene

This protocol describes the synthesis of 2,4-difluoroaniline via the reduction of 2,4-difluoronitrobenzene using palladium on carbon as a catalyst.

Materials:

-

2,4-Difluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 2,4-difluoronitrobenzene (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under a stream of inert gas.

-

Seal the vessel and purge it several times with the inert gas before introducing hydrogen gas (typically via a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the vessel with inert gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,4-difluoroaniline.

-

The product can be further purified by distillation or crystallization if necessary.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): A Versatile C-N Bond Forming Strategy